N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-13(10-3-1-2-4-10)15-11-7-14-16(8-11)12-5-6-18-9-12/h7-8,10,12H,1-6,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWQEMWTYMCWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN(N=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-diols using cerium ammonium nitrate as a catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones under acidic conditions.
Coupling of the Rings: The tetrahydrofuran and pyrazole rings are then coupled using a suitable linker, such as a halogenated cyclopentane derivative, under basic conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Lactones.
Reduction: Pyrazolines.
Substitution: Substituted amides.
Scientific Research Applications
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and mechanical properties.
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in 2c) correlate with lower yields and reduced melting points compared to phenyl (2a) and methylphenyl (2b) derivatives, likely due to steric hindrance or altered crystallinity .
- Pyrazole-Oxolane Hybrid: The target compound replaces the aryl amino group with a pyrazole-oxolane system. This substitution may enhance solubility due to the polar oxolane ring but could reduce thermal stability compared to crystalline aryl derivatives.
Pharmacological and Regulatory Context of Fentanyl Analogs
Evidence from House Bill No. 1333 (2024) highlights structurally distinct analogs of cyclopentanecarboxamides, such as N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide (Cyclopentyl fentanyl), a controlled opioid. Key contrasts include:
| Feature | Target Compound | Cyclopentyl Fentanyl |
|---|---|---|
| Core Structure | Cyclopentanecarboxamide | Cyclopentanecarboxamide |
| Substituent on N-Atom | Pyrazole-oxolane | Piperidine-phenethyl |
| Pharmacological Class | Not reported | Opioid receptor agonist |
| Regulatory Status | Not reported | Controlled substance (Schedule I) |
Key Observations :
- Structural Divergence : The pyrazole-oxolane group distinguishes the target compound from fentanyl analogs, which prioritize piperidine-phenethyl motifs for μ-opioid receptor binding .
- Bioactivity Implications : Cyclopentyl fentanyl’s opioid activity arises from its piperidine-phenethyl moiety, absent in the target compound. This suggests divergent therapeutic or toxicological profiles.
Biological Activity
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide backbone with a pyrazole moiety and an oxolane ring. The molecular formula is with a molecular weight of approximately 196.25 g/mol. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.25 g/mol |
| Key Functional Groups | Pyrazole, Oxolane, Amide |
While specific mechanisms for this compound have not been extensively documented, pyrazole derivatives are known to exhibit diverse biological activities depending on their substituents. Common mechanisms include:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for various enzymes, such as cyclooxygenases (COX) and monoamine oxidases (MAO).
- Receptor Modulation : Some compounds interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
Antioxidant Activity
Research indicates that certain pyrazole derivatives exhibit significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is critical in preventing oxidative stress-related diseases.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazole-based compounds. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting a broad spectrum of antimicrobial activity.
Anti-inflammatory Effects
Pyrazole compounds are often investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Variations : Modifications on the pyrazole ring can significantly alter potency and selectivity against specific targets.
- Ring Size and Configuration : The presence of the oxolane ring influences solubility and bioavailability, impacting overall efficacy.
Study on MAO Inhibition
In a comparative study involving various pyrazole derivatives, compounds structurally related to this compound were evaluated for MAO-B inhibitory activity. Results indicated that specific substitutions enhanced selectivity and potency, with some derivatives achieving IC50 values below 1 µM .
Antioxidant Evaluation
A series of antioxidant assays demonstrated that certain analogs exhibited significant free radical scavenging activity, correlating with structural features such as hydroxyl groups adjacent to the pyrazole moiety .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide?
- Methodology : Synthesis typically involves:
- Step 1 : Cyclopentanecarboxylic acid activation (e.g., using thionyl chloride) to form the reactive acyl chloride.
- Step 2 : Amide coupling with 1-(oxolan-3-yl)-1H-pyrazol-4-amine under Schotten-Baumann conditions (NaOH, THF/H₂O) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .
Q. How is the structural integrity of this compound validated?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopentane methylene protons at δ 1.5–2.0 ppm; pyrazole protons at δ 7.5–8.0 ppm) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., amide N–H···O interactions) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calcd. for C₁₄H₂₀N₃O₂: 278.1504) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Soluble in DMSO (>10 mg/mL), sparingly soluble in aqueous buffers (pH 7.4); optimize with co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Stable at −20°C for >6 months; degradation observed under acidic (pH <3) or oxidative (H₂O₂) conditions—monitor via LC-MS .
Advanced Research Questions
Q. How can researchers investigate its potential biological targets and mechanisms?
- Approach :
- Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan®) to identify inhibitory activity (IC₅₀ values).
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD) .
- Cellular Models : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) with SAR analysis of pyrazole/oxolane modifications .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Resolution :
- Orthogonal Validation : Compare enzymatic vs. cellular activity (e.g., discrepancies may arise from off-target effects or metabolic instability) .
- Crystallographic Analysis : Resolve binding modes of analogs (e.g., oxolane ring conformation impacts target engagement) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259381) to identify consensus trends .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Solutions :
- Sample Prep : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to reduce matrix interference .
- Detection : UPLC-MS/MS with deuterated internal standards (e.g., D₃-cyclopentanecarboxamide) for precise quantification (LOQ: 1 ng/mL) .
Q. How can researchers elucidate the role of the oxolane moiety in pharmacokinetics?
- Methods :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and track oxolane ring oxidation via LC-HRMS .
- Permeability : Caco-2 monolayer assays to assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates moderate bioavailability) .
Q. What computational tools predict its drug-likeness and off-target risks?
- Tools :
- ADMET Prediction : SwissADME for Lipinski’s rules (MW <500, LogP <5) .
- Off-Target Profiling : SEA (Similarity Ensemble Approach) to flag GPCR or ion channel interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
